9-(beta-D-Galactopyranosyloxy)nonanoic acid
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Overview
Description
9-(beta-D-Galactopyranosyloxy)nonanoic acid is a chemical compound with the molecular formula C15H28O8 and a molecular weight of 336.37802 g/mol . It is a derivative of galactopyranoside, a type of glycoside that consists of a sugar molecule (galactose) bonded to another molecule via a glycosidic bond. This compound is known for its unique structure, which includes a carboxylic acid group and a long aliphatic chain, making it amphiphilic (having both hydrophilic and hydrophobic properties).
Preparation Methods
The synthesis of 9-(beta-D-Galactopyranosyloxy)nonanoic acid typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with varying chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable catalyst to facilitate the glycosylation reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
In industrial production, the synthesis may involve more scalable methods, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
9-(beta-D-Galactopyranosyloxy)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the galactopyranoside moiety can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(beta-D-Galactopyranosyloxy)nonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of glycosylation processes and as a substrate for enzymes like beta-galactosidase.
Medicine: It is explored for its potential use in drug delivery systems, where its amphiphilic nature allows it to form micelles and other structures that can encapsulate drugs.
Mechanism of Action
The mechanism of action of 9-(beta-D-Galactopyranosyloxy)nonanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a substrate for beta-galactosidase, it undergoes hydrolysis to release galactose and the corresponding aglycone. This reaction is crucial in various biological processes, including the breakdown of complex carbohydrates .
Comparison with Similar Compounds
9-(beta-D-Galactopyranosyloxy)nonanoic acid can be compared with other similar compounds like n-octyl-beta-D-glucopyranoside and n-octyl-beta-D-galactopyranoside. These compounds share similar structural features but differ in the orientation of the hydroxyl groups and the length of the aliphatic chain . The unique amphiphilic nature and specific functional groups of this compound make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Similar Compounds
- n-Octyl-beta-D-glucopyranoside
- n-Octyl-beta-D-galactopyranoside
- This compound
These compounds are used in similar applications but may exhibit different properties due to their structural variations.
Properties
IUPAC Name |
9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLPLHMJDGCNY-BGNCJLHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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